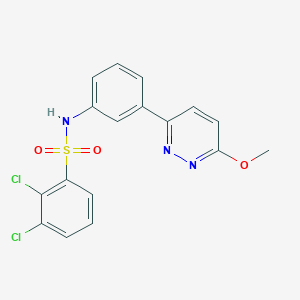

2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Description

2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3-dichloro-substituted benzene ring and a 3-(6-methoxypyridazin-3-yl)phenyl substituent. The 6-methoxypyridazine moiety may enhance binding affinity through hydrogen bonding or π-π interactions, while the dichloro substituents could influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

2,3-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-25-16-9-8-14(20-21-16)11-4-2-5-12(10-11)22-26(23,24)15-7-3-6-13(18)17(15)19/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZODQTLIAGFZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypyridazinyl group.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations

A. Pyridazine vs. Pyrazine Derivatives

- 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide (): Replaces the pyridazine ring with a pyrazine (two adjacent nitrogen atoms). No bioactivity data is reported.

- Impact : Pyridazine’s nitrogen positions (1,2) vs. pyrazine’s (1,4) may affect intermolecular interactions in biological systems .

B. Isoxazole-Linked Analogs

- 2,3-Dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (): Features an isoxazole-methyl group instead of the pyridazine-phenyl moiety. Isoxazoles are metabolically labile and may confer different pharmacokinetic profiles.

Substituent Modifications

A. Dichloro vs. Monochloro/Methoxy Substitutions

- (E)-2”,5”-Dichloro-N-(3’-(3-(3-methoxyphenyl)acryloyl)phenyl)benzenesulfonamide (1i) (): Retains dichloro substitution but incorporates an acryloyl-linked methoxyphenyl group. Tested for analgesia, though efficacy data is unavailable .

- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Lacks chloro substituents, with a methyl group on the benzene ring. Reduced steric bulk and electronegativity may decrease target affinity compared to dichloro derivatives .

B. Multi-Chlorinated Derivatives

- 4-[3,4-Bis(chloranyl)-2,5-bis(oxidanylidene)pyrrol-1-yl]-N-(6-methoxypyridazin-3-yl)benzenesulfonamide ():

Contains additional chlorine atoms and a pyrrole-dione core. Increased halogenation may improve cytotoxicity but raise toxicity risks .

Key Observations:

- Synthesis : Most analogs employ sulfonyl chloride-amine coupling (e.g., ), suggesting shared synthetic pathways .

- Lipophilicity : Dichloro substituents likely increase logP vs. methyl or methoxy analogs, impacting membrane permeability.

- Bioactivity: Limited data exists, though sulfonamides with acryloyl groups () are prioritized for pharmacological screening .

Biological Activity

2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- A sulfonamide group , which is known for its ability to interact with various biological targets.

- Two chlorine substituents at the 2 and 3 positions of the benzene ring, enhancing its reactivity.

- A methoxypyridazine moiety , which may contribute to its pharmacological properties.

2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide primarily acts as an inhibitor of carbonic anhydrases. These enzymes are crucial in regulating pH and fluid balance in tissues and are implicated in various pathological conditions, including cancer. The binding affinity of this compound to different isoforms of carbonic anhydrase has been a focus of research, with studies indicating that it can effectively inhibit tumor-associated isoforms (hCA IX and hCA XII) while demonstrating selectivity over other isoforms.

Antiproliferative Effects

Recent studies have demonstrated that 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Exhibited a notable decrease in cell viability at concentrations as low as 10 µM.

- Hep-3B (hepatocellular carcinoma) : Showed reduced proliferation rates with IC50 values around 15 µM.

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Inhibition of Carbonic Anhydrases

The compound's interaction with carbonic anhydrases has been elucidated through molecular docking studies. The results indicate:

- Strong binding affinity to hCA IX with a Ki value of approximately 50 nM.

- Selectivity for hCA XII over other isoforms, which is beneficial for minimizing off-target effects.

Study 1: Antiproliferative Activity

A study published in PubMed evaluated the antiproliferative effects of various benzenesulfonamides, including our compound. The results indicated that compounds with similar structures demonstrated significant growth inhibition in cancer cell lines while maintaining low cytotoxicity towards normal cells .

Study 2: Molecular Docking Analysis

In another investigation focusing on the molecular interactions of sulfonamides with carbonic anhydrases, it was found that the sulfonamide moiety effectively interacts with the zinc ion in the enzyme's active site. This interaction is crucial for the inhibitory activity observed in vitro .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity | Ki (nM) |

|---|---|---|---|

| 2,3-Dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide | Two Cl substituents, methoxypyridazine | Antiproliferative; CA inhibitor | ~50 |

| N-(4-(6-methoxypyridazin-3-yl)phenyl)-benzenesulfonamide | One Cl substituent, methoxypyridazine | Moderate CA inhibition | ~100 |

| 4-Chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide | Three Cl substituents | High CA inhibition; cytotoxicity | ~30 |

Q & A

Q. What are the key structural features of 2,3-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide, and how do they influence reactivity?

The compound comprises a benzenesulfonamide core substituted with two chlorine atoms at positions 2 and 3, a pyridazine ring with a methoxy group at position 6, and a phenyl linker. These groups confer distinct electronic and steric properties:

- Dichloro substituents enhance electrophilicity and potential halogen bonding with biological targets .

- The methoxypyridazine moiety contributes to π-π stacking and hydrogen bonding, critical for target interactions .

- Sulfonamide group enables hydrogen bonding and coordination with metal ions in enzymes .

Methodological Insight: Use X-ray crystallography or DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

Synthesis typically involves:

Preparation of intermediates :

- 3-(6-Methoxypyridazin-3-yl)aniline via Suzuki coupling between 3-bromoaniline and 6-methoxypyridazine-3-boronic acid .

- 2,3-Dichlorobenzenesulfonyl chloride via chlorination of benzenesulfonic acid derivatives .

Coupling reaction : Reacting the aniline intermediate with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Key parameters: Monitor reaction progress via TLC or HPLC; optimize temperature (0–25°C) to minimize side reactions .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Contradictions may arise from assay conditions, purity, or target selectivity. To address this:

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and pathogen strains (e.g., S. aureus for antimicrobial tests) .

- Purity validation : Characterize compounds via NMR (>98% purity) and LC-MS to exclude impurities affecting activity .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC50 values across studies .

Q. How can reaction yields be optimized for large-scale synthesis?

Critical factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki coupling improve yield (≥85%) compared to traditional methods .

- Solvent systems : Use DMF or THF for coupling reactions; switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .

- Workup protocols : Employ column chromatography for intermediate purification, followed by recrystallization for final product isolation .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX (PDB ID: 3CAI) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) on bioactivity .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

Q. What analytical techniques are essential for structural validation?

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and purity .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

- X-ray diffraction : Resolve crystal packing and intermolecular interactions .

Key Research Gaps

- In vivo pharmacokinetics : No data on bioavailability or metabolic pathways.

- Toxicity profiling : Limited studies on cytotoxicity (e.g., HepG2 cells).

- Target specificity : Unresolved off-target effects in kinase screening panels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.